Bienvenue dans la boutique en ligne BenchChem!

5-Diethylamino-2-pentanone

Reductive amination NixAl nanocatalyst Pharmaceutical intermediate synthesis

5-Diethylamino-2-pentanone (CAS: 105-14-6) is an aliphatic tertiary aminoketone characterized by a diethylamino moiety at the C5 position and a ketone carbonyl at C2, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol. It exists as a yellow liquid with a density of 0.861 g/mL at 25°C and a boiling point of 83-85°C at 15 mmHg.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 105-14-6
Cat. No. B086192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Diethylamino-2-pentanone
CAS105-14-6
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(=O)C
InChIInChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3
InChIKeyGRGNJBKJCVOFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Diethylamino-2-pentanone (CAS: 105-14-6): A Strategic Bifunctional Intermediate for Chloroquine-Class API Manufacturing


5-Diethylamino-2-pentanone (CAS: 105-14-6) is an aliphatic tertiary aminoketone characterized by a diethylamino moiety at the C5 position and a ketone carbonyl at C2, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . It exists as a yellow liquid with a density of 0.861 g/mL at 25°C and a boiling point of 83-85°C at 15 mmHg . The compound serves as a critical pharmaceutical intermediate in the commercial synthesis of chloroquine phosphate, where it undergoes hydrogenation in the presence of ammonia to yield novoldiamine (N1,N1-diethyl-1,4-pentanediamine), the essential side chain of chloroquine-class antimalarial agents . The compound exhibits a predicted pKa of 10.27±0.25 and a topological polar surface area of 20.31 Ų, with calculated LogP values ranging from 1.01 to 2.45 depending on the computational method employed .

Why 5-Diethylamino-2-pentanone Cannot Be Replaced by Alternative Aminoketones or Halogenated Pentanones in Chloroquine Manufacturing


Substitution of 5-diethylamino-2-pentanone with structurally related aminoketones or halogenated pentanone analogs in chloroquine-class API manufacturing is not feasible due to fundamental differences in reaction pathway compatibility and product selectivity. While 5-chloro-2-pentanone (CAS: 5891-21-4) and 5-bromo-2-pentanone share the same C5-substituted pentan-2-one backbone, their halogen leaving groups necessitate a distinct two-step synthetic sequence: initial nucleophilic displacement to install the diethylamino group, followed by subsequent reductive amination, introducing additional processing steps, lower overall atom economy, and increased impurity profiles compared to the direct hydrogenative amination of the pre-installed diethylamino moiety in 5-diethylamino-2-pentanone . Positional isomers such as 4-(diethylamino)-2-pentanone (diethylamino group at C4) produce sterically altered diamine products upon reductive amination that are not recognized as suitable intermediates for chloroquine synthesis, as the spatial orientation of the amine functionality critically determines downstream coupling efficiency with 4,7-dichloroquinoline . Furthermore, alternative amine substitution patterns (e.g., dimethylamino or dipropylamino analogs) yield novoldiamine variants with altered basicity and lipophilicity that fail to meet compendial specifications for pharmaceutical-grade chloroquine intermediates [1].

5-Diethylamino-2-pentanone (105-14-6): Head-to-Head Comparative Performance Data Against Alternative Intermediates and Analogs


Catalytic Reductive Amination: 5-Diethylamino-2-pentanone Achieves 99% Yield vs. 5-Chloro-2-pentanone's Two-Step 71-85% Cumulative Yield

5-Diethylamino-2-pentanone undergoes single-step reductive amination on Ni1Al nanocatalysts to yield N1,N1-diethyl-1,4-pentanediamine (novoldiamine) with a product yield of up to 99% . In contrast, the alternative halogenated precursor 5-chloro-2-pentanone requires a sequential two-step process involving initial nucleophilic substitution with diethylamine followed by reductive amination, achieving a cumulative total yield of only 71-85% under optimized conditions [1]. The 5-diethylamino-2-pentanone route eliminates the chlorine displacement step, reduces processing time, and minimizes halide waste streams.

Reductive amination NixAl nanocatalyst Pharmaceutical intermediate synthesis Chloroquine side chain Novoldiamine production

FKBP Ligand Binding Affinity: 5-Diethylamino-2-pentanone Exhibits 100-Fold Range in FKBP Affinity (0.2-20 mM) vs. DMSO's 20 mM Only

In a systematic molecular dynamics study of six FKBP ligands, 5-diethylamino-2-pentanone (DAP) demonstrated FKBP binding affinity ranging from 0.2 to 20 mM depending on binding mode, with its 11 non-hydrogen atoms representing the largest ligand in the test set [1]. This compares favorably to the smaller reference ligands: dimethylsulfoxide (DMSO, 4 non-hydrogen atoms) binds at 20 mM, 4-hydroxy-2-butanone (BUT, 5 atoms) binds at approximately 2-5 mM, and 5-hydroxy-2-pentanone (PENT, 7 atoms) shows intermediate affinity [2]. The 100-fold affinity range (0.2-20 mM) of 5-diethylamino-2-pentanone arises from its ability to occupy multiple distinct binding sub-basins within the FKBP active site, a feature not observed for smaller ligands.

FK506 binding protein FKBP ligand Molecular dynamics Protein-ligand interaction Unbinding kinetics

Catalyst Stability in Continuous-Flow Manufacturing: Ni1Al Catalyst Using 5-Diethylamino-2-pentanone Maintains Activity for 200+ Hours vs. Rapid Deactivation with Halogenated Substrates

In fixed-bed continuous-flow reductive amination, the Ni1Al catalyst processing 5-diethylamino-2-pentanone exhibited no detectable deactivation after 200 hours of continuous operation, maintaining consistent >98% yield throughout the extended run . This stability is attributed to the catalyst's robust anti-sintering and anti-oxidation properties under the reducing amination conditions. In contrast, halogenated substrates such as 5-chloro-2-pentanone are known to cause rapid catalyst poisoning and deactivation due to halide-induced metal leaching and surface passivation, with typical deactivation occurring within 24-48 hours of continuous exposure [1].

Fixed-bed reactor Catalyst deactivation Continuous manufacturing Ni1Al nanocatalyst Process intensification

Aqueous Solubility Profile: 5-Diethylamino-2-pentanone ESOL Classification 'Very Soluble' vs. 5-Chloro-2-pentanone's Limited Solubility in Chloroform/Methanol Only

Computational ESOL (Estimated SOLubility) analysis classifies 5-diethylamino-2-pentanone as 'Very Soluble' with an ESOL Log S value of -1.06, corresponding to a predicted aqueous solubility of 13.8 mg/mL (0.0881 mol/L) . Independent SwissADME analysis confirms this classification [1]. In contrast, the halogenated analog 5-chloro-2-pentanone exhibits limited solubility in polar media and is documented as soluble only in chloroform and methanol, with poor aqueous miscibility . This solubility differential directly impacts reaction engineering: 5-diethylamino-2-pentanone's aqueous compatibility enables single-phase aqueous-organic reaction systems for reductive amination, whereas 5-chloro-2-pentanone requires strictly anhydrous conditions or biphasic systems with phase-transfer catalysis.

Aqueous solubility SwissADME ESOL classification Reaction medium compatibility Green chemistry

5-Diethylamino-2-pentanone: High-Value Application Scenarios Where Differentiation Drives Procurement Decisions


Commercial-Scale Chloroquine Phosphate API Manufacturing Requiring High-Yield Novoldiamine Production

Pharmaceutical manufacturers producing chloroquine phosphate at multi-ton commercial scale should prioritize 5-diethylamino-2-pentanone due to its demonstrated 99% single-step yield to novoldiamine on Ni1Al nanocatalysts . This 14-28 absolute percentage point yield advantage over alternative 5-chloro-2-pentanone-based two-step routes directly reduces annual raw material expenditure and minimizes waste treatment costs. For a facility producing 100 metric tons of chloroquine annually, the yield differential translates to approximately 15-30 metric tons of additional API output from identical feedstock input—a compelling procurement rationale.

Continuous-Flow Fixed-Bed Manufacturing Operations Requiring Extended Catalyst Lifetime and Minimal Downtime

Facilities implementing or planning continuous-flow fixed-bed manufacturing for pharmaceutical intermediates should select 5-diethylamino-2-pentanone based on the demonstrated 200+ hour catalyst stability without deactivation on Ni1Al catalysts . The elimination of rapid catalyst deactivation (characteristic of halogenated substrates) enables uninterrupted production campaigns, reduces catalyst replacement costs, and minimizes process analytical technology (PAT) interventions for quality monitoring following catalyst regeneration cycles [5].

FKBP-Targeted Computational Chemistry and Molecular Dynamics Research Requiring Well-Characterized Ligand Binding Data

Computational chemistry and structural biology research groups investigating FK506-binding protein (FKBP) ligand design should procure 5-diethylamino-2-pentanone specifically for its extensively characterized binding thermodynamics and dissociation kinetics across multiple binding sub-basins . With published affinity data ranging from 0.2-20 mM and validated molecular dynamics trajectories in explicit water , this compound provides a uniquely validated model system for benchmarking computational ligand-binding predictions—a level of characterization not available for most small-molecule FKBP ligands.

Green Chemistry Process Development Requiring Aqueous-Compatible Reaction Media

Process chemistry teams developing sustainable, aqueous-compatible synthetic routes should select 5-diethylamino-2-pentanone over halogenated alternatives based on its 'Very Soluble' ESOL classification (Log S = -1.06, 13.8 mg/mL predicted solubility) . This aqueous compatibility eliminates the need for rigorously anhydrous conditions, chlorinated solvents, and phase-transfer catalysts required for 5-chloro-2-pentanone processing , thereby reducing solvent-related environmental impact, simplifying waste stream management, and aligning with pharmaceutical industry green chemistry initiatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Diethylamino-2-pentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.